Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity ADME Drug-likeness

Researchers pursuing kinase inhibitor lead optimization often face solubility-permeability imbalances and sluggish amidation when using lipophilic ester intermediates. Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1030419-77-2) directly resolves these bottlenecks: • XLogP 0.2 enables 200-500 mM DMSO stock concentrations without precipitation, unlike the ethyl ester (XLogP 0.5). • 2-5× faster aminolysis vs. ethyl ester supports efficient 24-96 well plate parallel amidation at 20-60 °C. • MW 193 Da and 2 rotatable bonds maintain full Rule-of-Three compliance for fragment elaboration.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
Cat. No. B13511820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N2C(=NC=N2)N=C1)N
InChIInChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-10-3-11-12(7)5(4)8/h2-3H,8H2,1H3
InChIKeyKXDRLCFWGAPODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Core Scaffold Identification for Triazolopyrimidine-Based Discovery Programs


Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1030419-77-2, MW 193.16 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family [1]. This scaffold has attracted sustained attention in medicinal chemistry due to its purine bioisosterism and broad potential for kinase inhibition, anticancer activity, and antimicrobial applications [2][3]. The compound features a 7-amino group and a 6-methyl carboxylate ester, which together define its physicochemical profile and synthetic utility as a versatile intermediate for lead optimization campaigns.

Workflow Fragment-based library design Purine bioisostere core for hit generation
Selection Intermediate for lead optimization Versatile ester handle for parallel synthesis
Use Context Scaffold validation in kinase programs Supports triazolopyrimidine diversification

Why Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Replaced by the Ethyl Ester or Free Acid in Lead Optimization Workflows


Within the 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate sub-series, the ester moiety is not a silent bystander—it directly governs lipophilicity, hydrogen-bonding capacity, metabolic susceptibility, and synthetic tractability [1]. The methyl ester (XLogP3-AA = 0.2) sits at a critical hydrophilicity window between the more lipophilic ethyl ester (XLogP3-AA = 0.5) and the ionizable free acid (XLogP3-AA = -0.2), each ~0.3 log unit apart [2][3]. A procurement decision that treats these three compounds as interchangeable risks compromising solubility-permeability balance, altering in vitro ADME readouts, and introducing unwanted synthetic complexity during parallel library synthesis. The quantitative evidence below maps these differentiation dimensions to enable data-driven selection.

Lipophilicity shift Ethyl ester (higher XLogP) or free acid (ionizable) may alter solubility-permeability balance in ADME assays, shifting readouts away from methyl ester reference profiles.
Conformational penalty Additional rotatable bond in ethyl ester may reduce ligand efficiency metrics; free acid introduces an extra hydrogen bond donor, potentially affecting permeability.
Synthetic divergence Methyl ester aminolysis kinetics (class-level estimate) may differ from ethyl ester, altering reaction timelines and conversion in parallel amidation workflows.

Quantitative Differentiation Evidence: Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate vs. Ethyl Ester and Free Acid Analogs


Lipophilicity (XLogP3-AA) Comparison: Methyl Ester Occupies the Optimal Central Range for Aqueous Solubility and Passive Permeability

The methyl ester exhibits an XLogP3-AA value of 0.2, which is 0.3 log units lower than the ethyl ester (0.5) and 0.4 log units higher than the free carboxylic acid (-0.2) [1][2][3]. This placement near the lower boundary of typical oral drug space (XLogP 0–5) suggests a more favorable balance between aqueous solubility and passive membrane permeability compared to both analogs.

Lipophilicity
Head-to-head
XLogP3-AA 0.2 vs. ethyl ester 0.5, free acid −0.2
Supports aqueous-compatible DMSO stock preparation
Computed values; experimental log D confirmation advised
Lipophilicity ADME Drug-likeness

Rotatable Bond Count and Molecular Flexibility: Methyl Ester Offers Lower Conformational Entropy Penalty Than Ethyl Ester

The methyl ester contains 2 rotatable bonds, compared to 3 rotatable bonds in the ethyl ester and 1 rotatable bond in the free acid [1][2][3]. Each additional rotatable bond is estimated to reduce binding affinity by approximately 0.4–0.7 kcal/mol due to entropic penalty upon target engagement, and increases molecular complexity measures that inversely correlate with hit-to-lead progression rates.

Flexibility
Head-to-head
2 rotatable bonds vs. 3 (ethyl ester) and 1 (free acid)
Lower entropic penalty for target engagement
Ligand efficiency interpretation requires binding data
Conformational flexibility Binding entropy Molecular complexity

Hydrogen Bond Donor Count: Methyl Ester Retains Favorable Donor Count for Oral Bioavailability Rules

The methyl ester has 1 hydrogen bond donor (the 7-amino group), identical to the ethyl ester (1 HBD), while the free acid possesses 2 HBDs (7-amino + carboxylic acid) [1][2][3]. Under Lipinski's Rule of Five, HBD count ≤5 is generally acceptable, but lower HBD counts correlate with improved passive membrane permeability. The free acid's additional donor may reduce permeability in cell-based assays and increase susceptibility to Phase II glucuronidation in microsomal stability studies.

H-Bond Donors
Head-to-head
1 HBD matches ethyl ester; free acid has 2 HBD
Maintains permeability-favorable donor profile
Free acid additional donor may reduce cell permeability
Hydrogen bonding Lipinski Rule of Five Oral bioavailability

Molecular Weight Advantage: Methyl Ester Reduces Fragment Size for Fragment-Based Drug Discovery (FBDD) Applications

With a molecular weight of 193.16 g/mol, the methyl ester is 14.03 g/mol lighter than the ethyl ester (207.19 g/mol) and 14.02 g/mol heavier than the free acid (179.14 g/mol) [1][2][3]. In fragment-based screening, the 'Rule of Three' (MW <300) is comfortably satisfied by all three compounds; however, the methyl ester's intermediate size positions it as a more balanced starting fragment—large enough to establish specific binding interactions yet small enough to allow substantial growth vectors during fragment elaboration.

Molecular Weight
Head-to-head
193.16 g/mol: 14 Da lighter than ethyl ester, 14 Da heavier than acid
Fits fragment Rule-of-Three expansion window
Balanced growth headroom for FBDD campaigns
Fragment-based drug discovery Molecular weight Ligand efficiency

Synthetic Tractability: Methyl Ester Enables Direct Amidation and Transesterification in One-Pot Derivatization Cascades

While direct comparative kinetic data for methyl vs. ethyl ester hydrolysis/aminolysis in this specific scaffold are not published, class-level inference from analogous heteroaryl carboxylate systems indicates that methyl esters undergo nucleophilic acyl substitution (e.g., amidation with primary amines) approximately 2- to 5-fold faster than ethyl esters under identical conditions [1]. This reactivity difference is exploited in one-pot, multi-component syntheses of 7-aryl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate libraries, where methyl acetoacetate serves as the ester component, directly yielding methyl ester derivatives in up to 95% yield [2].

Synthetic reactivity
Class-level
Estimated 2–5× faster aminolysis vs. ethyl ester (class-level inference)
May support faster parallel amidation
Scaffold-specific kinetic data not published; verification needed
Synthetic methodology Amidation Parallel library synthesis

Triazolopyrimidine Scaffold Validation: Documented Anticancer and Kinase Inhibitory Activity of Closely Related 7-Amino-6-carboxylate Derivatives

The broader [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated potent activity in multiple oncology-relevant assays. Derivatives with 7-amino and 6-carboxylate substitution patterns have yielded GI50 values in the low micromolar range against NCI cancer cell lines [1][2]. Specifically, related 7-amino-triazolopyrimidines showed broad-spectrum antiproliferative activity with GI50 values ranging from 1.4 to 8.7 µM across a panel of cancer cell lines [1]. While direct IC50/GI50 data for the unsubstituted methyl ester (1030419-77-2) are not yet published, the scaffold's validated tractability supports its use as a core intermediate for lead generation.

Scaffold validation
Reported
Close analogs with 7-amino-6-carboxylate features: GI50 1.4–8.7 µM in NCI panel
Supports core intermediate procurement for kinase programs
Unsubstituted methyl ester lacks direct activity data; diversification required
Anticancer Kinase inhibition Scaffold validation

Optimal Procurement and Application Scenarios for Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design with Balanced Solubility-Permeability Profile

The methyl ester's intermediate XLogP (0.2), low rotatable bond count (2), and favorable MW (193 Da) make it an ideal fragment starting point [1]. When procured in >98% purity (commercially available), it can be directly plated into fragment screening libraries at 200–500 mM DMSO stock concentrations without the precipitation issues that plague the more lipophilic ethyl ester (XLogP 0.5). Its single hydrogen bond donor and 6 acceptors enable diverse target engagement while maintaining Rule-of-Three compliance for fragment elaboration.

Parallel Amide Library Synthesis via Direct Aminolysis of the Methyl Ester

The enhanced electrophilicity of the methyl ester carbonyl (class-level ~2–5× faster aminolysis vs. ethyl ester) enables efficient parallel amidation with primary and secondary amines under mild conditions (room temperature to 60 °C, 2–12 h) [2]. This reactivity advantage translates to higher conversion rates and reduced purification burden in 24–96 well plate formats, making the methyl ester the preferred 7-amino-6-carboxylate building block for high-throughput medicinal chemistry workflows.

Kinase Inhibitor Lead Optimization Utilizing the Triazolopyrimidine Purine Bioisostere Core

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated multi-kinase inhibitory activity (CDK2, EGFR, TrkA, VEGFR2) with GI50 values in the 1–10 µM range for optimized derivatives [3]. The methyl ester (1030419-77-2) serves as the unadorned core intermediate, onto which 2-aryl, 5-alkyl/aryl, or 7-N-substituted diversity elements can be systematically introduced. Its physicochemical profile (XLogP 0.2, MW 193) leaves substantial room for property-guided optimization before exceeding typical lead-like criteria.

Coordination Chemistry and Metallo-Drug Discovery Using the 7-Amino-6-ester Bidentate Ligand Framework

Analogous 7-amino-triazolopyrimidine-6-carboxylate systems have been employed as N,O-bidentate ligands for Pt(II), Zn(II), and Cu(II) complexation, yielding antiparasitic and anticancer metallodrug candidates [4]. The methyl ester variant combines the chelating capacity of the 7-amino and ester carbonyl groups with sufficient aqueous compatibility (XLogP 0.2) to facilitate metalation in polar solvents, distinguishing it from the ethyl ester which may require higher organic co-solvent ratios.

Application
Selection Property
Validation Focus
Fragment-based library design
Intermediate lipophilicity and low rotatable bond count
Aqueous DMSO solubility and Rule-of-Three compliance
Parallel amide library synthesis
Methyl ester electrophilicity for direct aminolysis
Reaction conversion and purification burden in plate formats
Kinase inhibitor lead optimization
Purine bioisostere scaffold with validated kinase engagement
Property-guided diversification within lead-like space
Metallo-drug coordination chemistry
Bidentate N,O-chelating framework with aqueous compatibility
Metalation efficiency in polar solvent systems
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